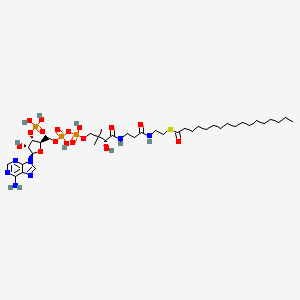

Heptadecanoyl-CoA

Vue d'ensemble

Description

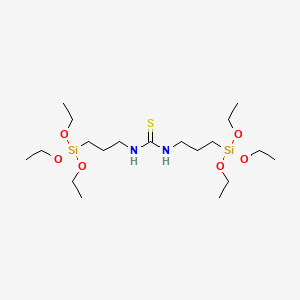

Heptadecanoyl Coenzyme A est un acyl-coenzyme A saturé à longue chaîne. Il joue un rôle crucial en tant qu'intermédiaire dans le métabolisme lipidique. Ce composé est impliqué dans divers processus biochimiques, en particulier dans les mitochondries et le cytoplasme, où il agit comme substrat pour des enzymes spécifiques .

Applications De Recherche Scientifique

Heptadecanoyl Coenzyme A has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex lipids and other biochemical compounds.

Biology: Plays a role in studying lipid metabolism and enzyme kinetics.

Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.

Industry: Utilized in the production of biofuels and biodegradable plastics.

Mécanisme D'action

Heptadecanoyl-coa, also known as Heptadecyl-coa, is a long-chain fatty acyl-CoA that plays a crucial role in lipid metabolism . This article aims to provide a comprehensive overview of the mechanism of action of this compound.

Target of Action

this compound primarily targets two enzymes: acyl-CoA dehydrogenase within the mitochondria and carnitine O-palmitoyltransferase within the cytoplasm . These enzymes play a significant role in the metabolism of fatty acids.

Mode of Action

this compound interacts with its targets by serving as a substrate. It is used as an intermediate in lipid metabolism, where it undergoes enzymatic reactions facilitated by acyl-CoA dehydrogenase and carnitine O-palmitoyltransferase . Moreover, this compound can inhibit general acyl-coenzyme A dehydrogenase .

Biochemical Pathways

this compound is involved in the fatty acid metabolic pathway. As a substrate of acyl-CoA dehydrogenase and carnitine O-palmitoyltransferase, it participates in the breakdown of fatty acids, contributing to energy production within the cell .

Result of Action

The action of this compound results in the breakdown of fatty acids, contributing to energy production within the cell . This process is crucial for maintaining cellular functions and overall energy balance.

Analyse Biochimique

Biochemical Properties

Heptadecanoyl-coenzyme A functions as an acyl group carrier in lipid metabolism. It is a substrate for several enzymes, including acyl-coenzyme A dehydrogenase and carnitine O-palmitoyltransferase . Acyl-coenzyme A dehydrogenase catalyzes the initial step in the mitochondrial beta-oxidation of fatty acids, converting heptadecanoyl-coenzyme A into enoyl-coenzyme A. Carnitine O-palmitoyltransferase facilitates the transport of heptadecanoyl-coenzyme A into the mitochondria for further oxidation . Additionally, heptadecanoyl-coenzyme A acts as an inhibitor of general acyl-coenzyme A dehydrogenase .

Cellular Effects

Heptadecanoyl-coenzyme A influences various cellular processes, including energy production, lipid synthesis, and signal transduction. In energy metabolism, it undergoes beta-oxidation to produce acetyl-coenzyme A, which enters the citric acid cycle to generate ATP . In lipid synthesis, heptadecanoyl-coenzyme A serves as a precursor for the synthesis of complex lipids, such as phospholipids and triglycerides . It also plays a role in regulating gene expression by modulating the activity of transcription factors involved in lipid metabolism .

Molecular Mechanism

At the molecular level, heptadecanoyl-coenzyme A exerts its effects through binding interactions with various enzymes and proteins. It binds to acyl-coenzyme A dehydrogenase, facilitating the dehydrogenation of fatty acids . It also interacts with carnitine O-palmitoyltransferase, enabling the transport of fatty acids into the mitochondria . Additionally, heptadecanoyl-coenzyme A can modulate gene expression by influencing the activity of transcription factors involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of heptadecanoyl-coenzyme A can vary over time. Studies have shown that heptadecanoyl-coenzyme A is relatively stable at low temperatures but may degrade at higher temperatures . Long-term exposure to heptadecanoyl-coenzyme A can lead to changes in cellular function, including alterations in lipid metabolism and energy production . These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of heptadecanoyl-coenzyme A vary with different dosages in animal models. At low doses, heptadecanoyl-coenzyme A supports normal lipid metabolism and energy production . At high doses, it can lead to toxic effects, including liver dysfunction and oxidative stress . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

Heptadecanoyl-coenzyme A is involved in several metabolic pathways, including beta-oxidation and lipid synthesis. In beta-oxidation, it is converted into enoyl-coenzyme A by acyl-coenzyme A dehydrogenase . In lipid synthesis, it serves as a precursor for the synthesis of complex lipids, such as phospholipids and triglycerides . The enzyme carnitine O-palmitoyltransferase plays a crucial role in transporting heptadecanoyl-coenzyme A into the mitochondria for further oxidation .

Transport and Distribution

Heptadecanoyl-coenzyme A is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Carnitine O-palmitoyltransferase facilitates the transport of heptadecanoyl-coenzyme A into the mitochondria . Within the mitochondria, it undergoes beta-oxidation to produce acetyl-coenzyme A . The distribution of heptadecanoyl-coenzyme A within cells is influenced by its interactions with various binding proteins .

Subcellular Localization

Heptadecanoyl-coenzyme A is localized in different subcellular compartments, including the cytoplasm and mitochondria. In the cytoplasm, it is involved in lipid synthesis and signal transduction . In the mitochondria, it undergoes beta-oxidation to produce acetyl-coenzyme A . The subcellular localization of heptadecanoyl-coenzyme A is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Heptadecanoyl Coenzyme A peut être synthétisé par condensation formelle du groupe thiol du coenzyme A avec le groupe carboxy de l'acide heptadécanoïque . La réaction implique généralement l'utilisation d'agents activateurs pour faciliter la formation de la liaison thioester.

Méthodes de production industrielle : La production industrielle de Heptadecanoyl Coenzyme A implique souvent une synthèse enzymatique utilisant des enzymes acyl-CoA synthétase. Ces enzymes catalysent la formation d'acyl-CoA à partir d'acides gras, de coenzyme A et d'ATP dans des conditions spécifiques .

Types de réactions :

Réduction : Il peut être réduit en son alcool correspondant dans des conditions spécifiques.

Substitution : Le composé peut participer à des réactions de substitution où le groupe acyle est transféré à d'autres molécules.

Réactifs et conditions courants :

Oxydation : Nécessite de l'acyl-CoA déshydrogénase et de l'oxygène.

Réduction : Implique généralement des agents réducteurs tels que le borohydrure de sodium.

Substitution : Nécessite des nucléophiles et des catalyseurs appropriés.

Produits majeurs :

Oxydation : Produit de l'énoyl-CoA et par la suite de l'acétyl-CoA.

Réduction : Produit de l'heptadécanol.

Substitution : Produit divers composés acylés en fonction du nucléophile utilisé.

4. Applications de recherche scientifique

Heptadecanoyl Coenzyme A a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de lipides complexes et d'autres composés biochimiques.

Biologie : Joue un rôle dans l'étude du métabolisme lipidique et de la cinétique enzymatique.

Médecine : Étudié pour son rôle potentiel dans les troubles métaboliques et comme biomarqueur de certaines maladies.

Industrie : Utilisé dans la production de biocarburants et de plastiques biodégradables.

5. Mécanisme d'action

Heptadecanoyl Coenzyme A fonctionne comme un transporteur de groupe acyle. Il est impliqué dans le transfert de groupes acyles vers divers substrats, facilitant les processus métaboliques tels que l'oxydation des acides gras et la synthèse des lipides. Le composé interagit avec des enzymes telles que l'acyl-CoA déshydrogénase et la carnitine O-palmitoyltransférase, qui sont essentielles à ses fonctions métaboliques .

Composés similaires :

Acétyl Coenzyme A : Un acyl-CoA à chaîne courte impliqué dans le cycle de l'acide tricarboxylique.

Oléoyl Coenzyme A : Un acyl-CoA insaturé à longue chaîne impliqué dans le métabolisme lipidique.

Palmitoyl Coenzyme A : Un autre acyl-CoA saturé à longue chaîne ayant des rôles métaboliques similaires.

Unicité : Heptadecanoyl Coenzyme A est unique en raison de sa longueur de chaîne spécifique (C-17), qui influence son interaction avec les enzymes et son rôle dans le métabolisme lipidique. Son effet inhibiteur sur l'acyl-coenzyme A déshydrogénase générale le distingue également des autres acyl-CoAs .

Comparaison Avec Des Composés Similaires

Acetyl Coenzyme A: A short-chain acyl-CoA involved in the tricarboxylic acid cycle.

Oleoyl Coenzyme A: A long-chain unsaturated fatty acyl-CoA involved in lipid metabolism.

Palmitoyl Coenzyme A: Another long-chain saturated fatty acyl-CoA with similar metabolic roles.

Uniqueness: Heptadecanoyl Coenzyme A is unique due to its specific chain length (C-17), which influences its interaction with enzymes and its role in lipid metabolism. Its inhibitory effect on general acyl-coenzyme A dehydrogenase also sets it apart from other acyl-CoAs .

Propriétés

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h25-27,31-33,37,48-49H,4-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t27-,31-,32-,33+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRABUZIHHACUPI-DUPKZGIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316404 | |

| Record name | Heptadecanoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1020.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptadecanoyl CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3546-17-6 | |

| Record name | Heptadecanoyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecanoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecanoyl CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Heptadecyl-CoA interact with enzymes, and what are the downstream effects?

A: Heptadecyl-CoA acts as a potent competitive inhibitor of pig kidney general acyl-CoA dehydrogenase. [] This enzyme, crucial for fatty acid oxidation, is inhibited by Heptadecyl-CoA's strong binding at the substrate binding site, preventing the natural substrate, octanoyl-CoA, from binding. [] This interaction highlights Heptadecyl-CoA's potential as a tool to investigate fatty acid metabolism.

Q2: What are the catalytic properties of structurally similar compounds like Heptadecan-2-onyldethio-CoA, and what are their applications?

A: Heptadecan-2-onyldethio-CoA, a carba analog of palmitoyl-CoA, serves as a substrate for pig kidney general acyl-CoA dehydrogenase, albeit with lower dehydrogenation efficiency compared to palmitoyl-CoA. [] This suggests that the enzyme's active site can accommodate modifications at the thioester linkage, indicating flexibility in substrate recognition. This finding further supports the hypothesis that the dehydrogenation mechanism involves an alpha-carbanion intermediate. [] Such analogs are valuable for dissecting enzymatic mechanisms and exploring substrate specificity.

Q3: Can you elaborate on the structural characteristics of Heptadecyl-CoA?

A3: While specific spectroscopic data is not provided in the research excerpts, Heptadecyl-CoA's structure can be understood by its name. As a thioester, it consists of a 17-carbon saturated fatty acid (heptadecanoic acid) linked to coenzyme A through a thioester bond. Coenzyme A is a crucial molecule involved in various metabolic pathways, particularly those concerning fatty acids.

Q4: Are there any research efforts focused on the in vivo effects of Heptadecyl-CoA or its analogs?

A: While the provided excerpts primarily focus on in vitro studies, research using [2-(14)C] acetate in decapitated females of the moth Heliothis virescens suggests that neuropeptide PBAN might regulate enzymes involved in fatty acid synthesis, such as acetyl CoA carboxylase, impacting the availability of precursors for Heptadecyl-CoA synthesis. [] This indirect evidence highlights the potential regulatory roles of compounds like Heptadecyl-CoA in complex biological processes like pheromone biosynthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-[(phenylmethyl)amino]ethyl] ester](/img/structure/B1231887.png)

![2-[[4-(2-Methoxyphenyl)sulfonyl-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1231889.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1231890.png)

![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1231891.png)

![1-(Dipyridin-2-ylmethylideneamino)-3-[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1231901.png)